5-{2-[5-(4-bromophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-[5-(4-bromophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BRD0705 and is a member of the isoxazole family of compounds. The unique structure of BRD0705 makes it a promising candidate for the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of BRD0705 is not fully understood. However, studies have shown that BRD0705 can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, BRD0705 has also been shown to have anti-inflammatory properties.
Biochemical and Physiological Effects
BRD0705 has been shown to have several biochemical and physiological effects. Studies have shown that BRD0705 can inhibit the growth and proliferation of cancer cells. In addition, BRD0705 has also been shown to have anti-inflammatory properties. However, more research is needed to fully understand the biochemical and physiological effects of BRD0705.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BRD0705 in lab experiments is its potential therapeutic applications. BRD0705 has been shown to have anti-cancer and anti-inflammatory properties, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using BRD0705 in lab experiments is its complex synthesis process, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for the study of BRD0705. One of the main directions is the development of new drugs based on the structure of BRD0705. Researchers are currently exploring the potential of BRD0705 derivatives as new drugs for the treatment of cancer and inflammatory diseases. In addition, more research is needed to fully understand the mechanism of action of BRD0705 and its biochemical and physiological effects.
Synthesis Methods
The synthesis of BRD0705 is a complex process that involves several steps. The first step involves the reaction of 4-bromobenzaldehyde with furfural to produce 5-(4-bromophenyl)-2-furfural. This intermediate is then reacted with nitromethane to produce 5-(4-bromophenyl)-2-(5-nitro-2-furyl)vinyl) furan. Finally, this intermediate is reacted with methyl isoxazole-4-carboxylate to produce BRD0705.
Scientific Research Applications
BRD0705 has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of BRD0705 is in the treatment of cancer. Studies have shown that BRD0705 has anti-cancer properties and can inhibit the growth of cancer cells. In addition, BRD0705 has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
5-[(Z)-2-[5-(4-bromophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O4/c1-10-16(19(20)21)15(23-18-10)9-7-13-6-8-14(22-13)11-2-4-12(17)5-3-11/h2-9H,1H3/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBKVXGPBCIRGX-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=CC=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{(Z)-2-[5-(4-bromophenyl)furan-2-yl]ethenyl}-3-methyl-4-nitro-1,2-oxazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.